Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate
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Overview
Description
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its tert-butyl ester group, which provides stability and enhances its solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-oxoindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .
Scientific Research Applications
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-oxoindoline-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
- Tert-butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-2-oxoindoline-1-carboxylate is unique due to its specific indoline structure, which imparts distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
214610-11-4 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-9-10-7-5-6-8-11(10)15(12(9)16)13(17)18-14(2,3)4/h5-9H,1-4H3 |
InChI Key |
GTRWMSOHJOEGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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